
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27F3N4O3S and its molecular weight is 484.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide , often referred to as Compound A , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a hexahydroquinazoline core and various functional groups that may enhance its biological activity. This article aims to explore the biological activity of Compound A, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Features
Compound A possesses the following structural characteristics:
- Molecular Formula : C₁₈H₃₁F₃N₄O₂S
- Molecular Weight : Approximately 396.53 g/mol
- Functional Groups :
- Dimethylamino group enhances solubility and biological interaction.
- Trifluoromethoxy group may contribute to lipophilicity and receptor binding.
Research indicates that compounds similar to Compound A exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar quinazoline structures have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis. For instance, studies demonstrate that targeting specific MMP domains can reduce cancer cell migration and invasion .
- EGFR-MAP Kinase Pathway Modulation : Compounds similar to Compound A have been implicated in modulating the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is crucial for cell proliferation and survival in cancer cells .
- Antitumor Activity : Preliminary studies suggest that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the thioether linkage in Compound A is hypothesized to enhance its interaction with biological targets associated with tumor growth .
Table 1: Summary of Biological Activities of Compound A
Case Studies
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that Compound A significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to induction of apoptosis as evidenced by increased caspase activity .
- MMP Inhibition Study : In a study evaluating the effects of quinazoline derivatives on MMP activity, Compound A was found to inhibit MMP-9 effectively, resulting in decreased migration of HT1080 fibrosarcoma cells. This inhibition was measured using a collagen-based migration assay .
- EGFR Pathway Analysis : Further investigations into the signaling pathways affected by Compound A revealed that treatment led to decreased phosphorylation of EGFR and its downstream targets AKT and ERK1/2, indicating a potential role in modulating growth factor signaling pathways associated with tumorigenesis .
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that compounds with similar structures exhibit notable biological activities:
- Matrix Metalloproteinase Inhibition : Compounds derived from quinazoline structures have demonstrated effectiveness in inhibiting MMPs, suggesting that this compound could be explored for therapeutic applications in cancer treatment and other conditions involving tissue remodeling .
- Antibacterial Properties : Quinazoline derivatives have shown promise as antibacterial agents. The specific interactions of this compound with bacterial enzymes could be investigated further to assess its efficacy against various pathogens .
- Cellular Signaling Modulation : The unique combination of functional groups may allow this compound to influence cellular signaling pathways, potentially leading to applications in treating diseases where such pathways are dysregulated.
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Dimethylamino Propyl Side Chain Introduction : Alkylation with 3-(dimethylamino)propyl chloride is commonly utilized.
- Thioether Formation : Reacting the intermediate with suitable thiols under basic conditions.
- Acetamide Formation : Final acylation step using acetic anhydride or acetyl chloride.
These synthetic routes can be optimized for industrial production to enhance yield and reduce environmental impact.
Case Studies and Research Findings
Several studies have highlighted the potential applications of quinazoline derivatives similar to this compound:
- A study demonstrated that quinazoline-based compounds significantly inhibited MMP activity in vitro, suggesting their utility in cancer therapies targeting metastasis .
- Another investigation focused on the antibacterial activities of quinazoline derivatives, revealing promising results against various bacterial strains.
Propiedades
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O3S/c1-28(2)12-5-13-29-18-7-4-3-6-17(18)20(27-21(29)31)33-14-19(30)26-15-8-10-16(11-9-15)32-22(23,24)25/h8-11H,3-7,12-14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXNUMWELLYRKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.